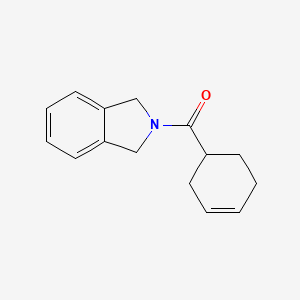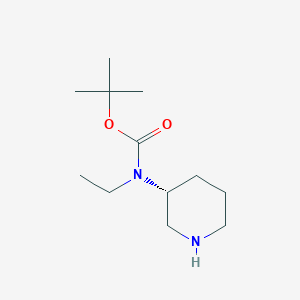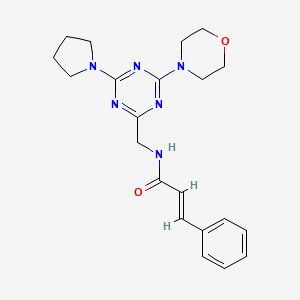
1-(5-((2-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
A series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were designed and synthesized as sorafenib analogs . The in vitro cytotoxicity effects of these synthesized compounds were evaluated against different human cancer cells .Molecular Structure Analysis
The molecular structure of this compound includes a thiadiazol ring attached to a urea group and a methoxyphenethyl group. It also contains a fluorobenzylthio group attached to the thiadiazol ring.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the available literature, it is part of a series of compounds synthesized as sorafenib analogs . Sorafenib is a kinase inhibitor used for the treatment of primary kidney cancer, advanced primary liver cancer, and radioactive iodine-resistant advanced thyroid carcinoma .Applications De Recherche Scientifique
Photodegradation Studies
The photodegradation of a compound closely related to 1-(5-((2-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenethyl)urea was studied, focusing on the chemical behavior of 1,3-dimethyl-1-(2-(3-fluorobenzylthio)-1,3,4-thiadiazol-5-yl)urea under light exposure. The research detailed the isolation and characterization of photoproducts, including their crystal structures, revealing insights into the S-to-N benzyl migration and sulfur-oxygen substitution reactions during the photodegradation process (Moorman, Findak, & Ku, 1985).
Zinc Phthalocyanine Derivatives
Investigations into zinc phthalocyanine derivatives containing 1,3,4-thiadiazole units explored their potential in photodynamic therapy for cancer treatment. The synthesized compounds exhibited significant photophysical and photochemical properties, including high singlet oxygen quantum yield and appropriate photodegradation quantum yield, positioning them as promising Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Structural and Synthetic Insights
Research into the synthesis and crystal structure analysis of derivatives of 1,3,4-thiadiazole has provided valuable insights into their molecular frameworks and potential applications. Studies have described the preparation and characterization of compounds such as 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4]thiadiazole, elucidating their crystal packing and intermolecular interactions, which contribute to the understanding of their chemical and physical properties (Banu et al., 2013).
Biological Activity Studies
A series of Schiff bases derived from 1,3,4-thiadiazole compounds were synthesized and their biological activities assessed. The focus was on the DNA protective ability against oxidative mixtures and antimicrobial activity against specific pathogens. Some compounds exhibited significant cytotoxicity against cancer cell lines, suggesting their potential in chemotherapy applications (Gür et al., 2020).
Urease Inhibition and Antioxidant Activities
Research into 4-amino-5-aryl-3H-1,2,4-triazole-3-thiones and their 1,2,4-triazolo[3,4-b]1,3,4-thiadiazole derivatives has shown these compounds to possess urease inhibition, antioxidant, and antibacterial activities. Some compounds outperformed standard drugs in urease inhibition tests, while others demonstrated potent antioxidant activity, indicating their therapeutic potential (Hanif et al., 2012).
Propriétés
IUPAC Name |
1-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2S2/c1-26-15-8-6-13(7-9-15)10-11-21-17(25)22-18-23-24-19(28-18)27-12-14-4-2-3-5-16(14)20/h2-9H,10-12H2,1H3,(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWSIKFEYSTECX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2808217.png)

![N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2808220.png)


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2808225.png)
![2-Chloro-N-methyl-N-[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl]propanamide](/img/structure/B2808226.png)



![8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2808232.png)
![tert-butyl 4-[6-(4-chlorophenyl)-5-cyano-2-(4-pyridinyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2808236.png)
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2808237.png)
